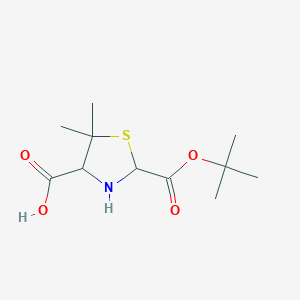
4-(2-Methoxyphenyl)pyrimidin-2-amine
Übersicht
Beschreibung
4-(2-Methoxyphenyl)pyrimidin-2-amine is an organic compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol It is a pyrimidine derivative, characterized by the presence of a methoxyphenyl group attached to the pyrimidine ring
Vorbereitungsmethoden
The synthesis of 4-(2-Methoxyphenyl)pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyrimidine with 2-methoxybenzaldehyde under acidic conditions to form the desired product . Another approach includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 2-methoxyphenyl is coupled with a halogenated pyrimidine . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
4-(2-Methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyphenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory mediators. It may also have applications in the development of new pharmaceuticals targeting specific biological pathways.
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as improved stability or reactivity.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In the context of its anti-inflammatory properties, the compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in the production of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition helps in reducing inflammation and associated symptoms.
Vergleich Mit ähnlichen Verbindungen
4-(2-Methoxyphenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)pyrimidin-4-amine: This compound has a similar structure but differs in the position of the methoxy group on the pyrimidine ring.
4-(4-Methoxyphenyl)pyrimidin-2-amine: Another similar compound with the methoxy group attached to a different position on the phenyl ring.
2-(2-Methoxyphenyl)pyrimidin-4-amine: This compound has the methoxy group attached to the phenyl ring at a different position, affecting its chemical properties and reactivity.
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-7-13-11(12)14-9/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHGBRATJJXDOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)










